molecular formula C8H8IN3 B8726825 7-iodo-6-methyl-1H-indazol-3-amine

7-iodo-6-methyl-1H-indazol-3-amine

Cat. No.: B8726825
M. Wt: 273.07 g/mol
InChI Key: FDRDZDWJVIWTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-6-methyl-1H-indazol-3-amine is an indazole derivative featuring an iodine atom at position 7, a methyl group at position 6, and an amine group at position 2. Indazole scaffolds are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design.

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

7-iodo-6-methyl-1H-indazol-3-amine

InChI

InChI=1S/C8H8IN3/c1-4-2-3-5-7(6(4)9)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12)

InChI Key

FDRDZDWJVIWTNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NN2)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Substituent and Molecular Data
Compound Name Substituents Molecular Formula Average Mass (g/mol) Key References
7-Iodo-6-methyl-1H-indazol-3-amine I (C7), CH₃ (C6), NH₂ (C3) C₈H₉IN₃ ~298.08* N/A†
7-Bromo-4-chloro-1H-indazol-3-amine Br (C7), Cl (C4), NH₂ (C3) C₇H₆BrClN₃ 262.0
3-Iodo-1H-indazol-6-amine I (C3), NH₂ (C6) C₇H₆IN₃ 259.05
7-(Trifluoromethyl)-1H-indazol-3-amine CF₃ (C7), NH₂ (C3) C₈H₆F₃N₃ 201.15

*Calculated based on atomic composition. †No direct evidence provided for the target compound; inferred from analogs.

Key Observations:
  • Halogen Effects : Iodo substituents (e.g., in 7-iodo-6-methyl and 3-iodo-6-amine) confer higher molecular weights and distinct steric/electronic profiles compared to bromo, chloro, or trifluoromethyl groups. Iodine’s polarizability may enhance halogen bonding in biological targets .
  • Positional Isomerism : The 7-iodo-6-methyl derivative’s substituent arrangement contrasts with 3-iodo-1H-indazol-6-amine , highlighting how substituent position dictates electronic distribution and pharmacokinetic properties.
  • Electron-Withdrawing Groups : The trifluoromethyl group in 7-(trifluoromethyl)-1H-indazol-3-amine reduces basicity of the amine at C3 compared to methyl or halogen substituents .

Pharmacological Relevance

  • Lenacapavir Intermediate : 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate for Lenacapavir, an HIV capsid inhibitor . The iodine analog’s larger halogen may alter binding kinetics in similar targets.
  • Antiviral and Anticancer Potential: Indazole derivatives are explored for kinase inhibition and antiviral activity. The trifluoromethyl analog’s electron-withdrawing properties may enhance target selectivity .

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